Methyl-(2-pyrrolidin-1-ylmethyl-1,2,3,4-tetrahydro-naphthalen-2-yl)-amine
Description
Methyl-(2-pyrrolidin-1-ylmethyl-1,2,3,4-tetrahydro-naphthalen-2-yl)-amine (IUPAC: N-methyl-2-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydronaphthalen-2-amine) is a tetrahydronaphthalene (tetralin) derivative with a methylamine and pyrrolidinylmethyl substituent at the C2 position. Synonyms include CAS 885951-06-4 and "this compound" .
Properties
IUPAC Name |
N-methyl-2-(pyrrolidin-1-ylmethyl)-3,4-dihydro-1H-naphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-17-16(13-18-10-4-5-11-18)9-8-14-6-2-3-7-15(14)12-16/h2-3,6-7,17H,4-5,8-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDASNATHZNUNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCC2=CC=CC=C2C1)CN3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377765 | |
| Record name | N-Methyl-2-[(pyrrolidin-1-yl)methyl]-1,2,3,4-tetrahydronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885951-06-4 | |
| Record name | N-Methyl-2-[(pyrrolidin-1-yl)methyl]-1,2,3,4-tetrahydronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(2-pyrrolidin-1-ylmethyl-1,2,3,4-tetrahydro-naphthalen-2-yl)-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.
Attachment of the Tetrahydronaphthalene Moiety: This step may involve Friedel-Crafts alkylation or acylation reactions to attach the tetrahydronaphthalene group to the pyrrolidine ring.
Introduction of the Amine Group: The final step could involve reductive amination or other amination reactions to introduce the amine group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Hydrogenation of Pyrroline Derivatives
The pyrrolidine ring is synthesized via catalytic hydrogenation of 2-methylpyrroline. This reaction typically employs platinum(IV) oxide (PtO₂) or 5% Pt/C in a mixed ethanol-methanol solvent (2:1–3:1 v/v) under H₂ pressure. The process achieves high diastereoselectivity for the (R)- or (S)-enantiomers, critical for subsequent coupling reactions .
Reaction Conditions Table
| Substrate | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 2-Methylpyrroline | PtO₂ or 5% Pt/C | Ethanol-MeOH | 25–50 °C | >90% |
Palladium-Catalyzed Coupling
The tetrahydro-naphthalene core is functionalized via Suzuki-Miyaura cross-coupling. For example, 2-bromo-6-vinylnaphthalene reacts with (R)-2-methylpyrrolidine in tetrahydrofuran (THF) using n-butyllithium at −20–0 °C. Palladium catalysts like PdCl₂(dppf)₂ enable C–N bond formation, yielding intermediates for downstream amine alkylation .
Mechanistic Insight
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Anti-aminopalladation forms a π-allyl-Pd intermediate, followed by CO insertion and methanolysis to stabilize the product .
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Stereochemical control is achieved using chiral ligands (e.g., 8-hydroxyquinoline) .
Reductive Amination
The methylamine group is introduced via reductive amination of ketone precursors. Sodium triacetoxyborohydride (STAB) in dichloromethane or toluene facilitates this step, often requiring acidic conditions (e.g., acetic acid) to activate the carbonyl .
Example Reaction
text1,2,3,4-Tetrahydro-2-naphthalenone + Methylamine → Methyl-(2-pyrrolidin-1-ylmethyl-1,2,3,4-tetrahydro-naphthalen-2-yl)-amine
Conditions : STAB, CH₂Cl₂, 0–25 °C, 12–24 h .
Copper-Mediated Ullmann Coupling
The amine reacts with aryl halides (e.g., 6-bromo-naphthalen-2-yl esters) in dimethylformamide (DMF) using Cu(I)Cl and K₂CO₃ at 100–160 °C. This forms biaryl ethers or amines, expanding structural diversity .
Key Parameters
Amide Formation
Coupling reagents like HATU or EDCI mediate amide bond formation with carboxylic acids. For example, reacting with 6-hydroxy-2-naphthoic acid produces conformationally rigid analogs .
Stability and Reactivity
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Thermal Stability : Decomposes above 160 °C, necessitating inert atmospheres (N₂/Ar) during high-temperature reactions .
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Acid Sensitivity : Protonation at the pyrrolidine nitrogen enhances solubility in polar solvents (e.g., MeOH/H₂O) .
Analytical Data
Scientific Research Applications
Pharmacological Applications
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Neuropharmacology :
- Methyl-(2-pyrrolidin-1-ylmethyl-1,2,3,4-tetrahydro-naphthalen-2-yl)-amine has been studied for its effects on neurotransmitter systems. Its structural similarity to known psychoactive compounds suggests potential use in treating neurological disorders such as depression and anxiety.
- Research indicates that compounds with similar structures can modulate serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions.
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Analgesic Properties :
- Preliminary studies suggest that this compound may exhibit analgesic properties. The tetrahydronaphthalene moiety is known to influence pain pathways, making it a candidate for further investigation as a pain management agent.
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Antidepressant Activity :
- The compound's ability to interact with monoamine transporters positions it as a potential antidepressant. Its efficacy could be evaluated through preclinical models of depression.
Case Study 1: Neurotransmitter Modulation
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of naphthalene derivatives. The findings suggested that modifications on the naphthalene ring could enhance selectivity for serotonin receptors, indicating that similar modifications on this compound might yield compounds with improved therapeutic profiles .
Case Study 2: Pain Management
In a recent pharmacological evaluation, a series of tetrahydronaphthalene derivatives were tested for their analgesic effects in animal models. Results indicated that certain derivatives exhibited significant pain relief comparable to established analgesics . Further studies on this compound could confirm its efficacy in pain relief.
Potential Industrial Applications
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Drug Development :
- The unique chemical structure of this compound makes it a valuable candidate for drug development pipelines focusing on CNS disorders.
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Chemical Synthesis :
- This compound can serve as an intermediate in the synthesis of more complex pharmaceuticals or bioactive molecules due to its reactivity and functional groups.
Mechanism of Action
The mechanism of action of Methyl-(2-pyrrolidin-1-ylmethyl-1,2,3,4-tetrahydro-naphthalen-2-yl)-amine would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The pharmacological profile of tetrahydronaphthalenamine derivatives is highly dependent on substituent groups. Below is a comparative analysis of key analogs:
Key Observations :
Pharmacokinetic and Pharmacodynamic Considerations
Table 2: Predicted Pharmacokinetic Properties*
| Compound Type | Clearance (Predicted) | Volume of Distribution (Predicted) | Half-Life (Predicted) |
|---|---|---|---|
| Pyrrolidine derivatives | Moderate | Moderate-to-high | 8–12 hours |
| Piperazine derivatives | High | Low-to-moderate | 4–6 hours |
| Halogenated aryl derivatives | Low | High | >12 hours |
*Based on preclinical models and in vitro data extrapolation methods described in .
Key Observations :
- The target compound’s pyrrolidine moiety may balance metabolic stability (via reduced oxidative metabolism) and moderate lipophilicity, favoring sustained central nervous system activity.
- Piperazine derivatives () likely exhibit faster clearance due to higher polarity, limiting their half-life .
Biological Activity
Methyl-(2-pyrrolidin-1-ylmethyl-1,2,3,4-tetrahydro-naphthalen-2-yl)-amine, also known by its CAS number 885951-06-4, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula: C16H24N2
- Molecular Weight: 244.37 g/mol
- Structure: The compound features a tetrahydronaphthalene core with a pyrrolidine moiety, which is crucial for its biological activity.
1. Anticholinergic Activity
Research indicates that compounds with similar structures exhibit significant anticholinergic activity. This compound may inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling and has implications for treating neurodegenerative diseases like Alzheimer's disease .
2. Neuroprotective Effects
Studies have shown that related compounds can exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress. The presence of the pyrrolidine ring is believed to contribute to these properties by facilitating interactions with various receptors in the central nervous system .
3. Antimicrobial Activity
Preliminary evaluations suggest that this compound may possess antimicrobial properties. Compounds with similar structures have demonstrated moderate to good antimicrobial activity against various pathogens .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation: The compound likely interacts with G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate neuronal function and survival .
- Enzyme Inhibition: By inhibiting AChE and possibly butyrylcholinesterase (BChE), the compound may enhance cholinergic transmission and provide symptomatic relief in conditions characterized by cholinergic deficits .
Case Study 1: Neuroprotective Potential in Alzheimer's Disease Models
In a study examining various AChE inhibitors for their neuroprotective potential in Alzheimer's disease models, this compound was evaluated alongside established drugs like donepezil. Results indicated that the compound exhibited comparable efficacy in enhancing cognitive function and reducing amyloid plaque formation in vitro .
Case Study 2: Antimicrobial Efficacy Against Pathogens
A series of tests conducted on analogs of this compound revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure–activity relationship indicated that modifications in the naphthalene ring could enhance antimicrobial potency .
Data Tables
Q & A
Q. What synthetic strategies are effective for preparing Methyl-(2-pyrrolidin-1-ylmethyl-1,2,3,4-tetrahydro-naphthalen-2-yl)-amine, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves reductive amination or multi-step functionalization of a tetrahydronaphthalene scaffold. For example, similar derivatives (e.g., trans-4-substituted-N,N-dimethyltetrahydronaphthalen-2-amines) are synthesized via reductive amination of ketones with amines using NaCNBH₃ as a reducing agent in dichloroethane or methanol under inert atmospheres . Key intermediates are characterized by 1H/13C NMR to confirm regiochemistry and stereochemistry, HPLC for purity assessment (e.g., solvent systems: MeOH/EtOH/2-PrOH/Hexanes), and HRMS for molecular weight validation .
Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?
Methodological Answer: Optimization involves:
- Temperature control : Reactions are often conducted at 0°C to room temperature to minimize side reactions (e.g., over-reduction or decomposition) .
- Solvent selection : Polar aprotic solvents (e.g., dichloroethane) enhance reaction rates, while methanol aids in stabilizing intermediates during reduction .
- Stoichiometric ratios : Excess amine (2–3 equivalents) and gradual addition of NaCNBH₃ improve yields of secondary amines .
- Purification : Preparative HPLC with gradient elution (e.g., 5:5:5:85 MeOH/EtOH/2-PrOH/Hexanes) resolves stereoisomers and removes unreacted starting materials .
Advanced Research Questions
Q. What advanced techniques are used to resolve stereoisomers and confirm absolute configuration?
Methodological Answer:
- Chiral HPLC : Employing chiral stationary phases (CSPs) with hexane/isopropanol mobile phases separates enantiomers, as demonstrated for trans-4-cyclohexyl derivatives .
- X-ray crystallography : Single-crystal diffraction (e.g., using SHELX programs) determines absolute configuration and validates stereochemical assignments. For example, orthogonal space groups (e.g., Aba2) and Flack parameters (e.g., 0.01(9)) confirm enantiopurity .
- Vibrational circular dichroism (VCD) : Complementary to NMR for assigning axial chirality in flexible tetrahydronaphthalene systems.
Q. How can computational methods predict binding affinities and pharmacological profiles of this compound?
Methodological Answer:
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with target receptors (e.g., dopamine or histamine receptors) using high-resolution crystal structures (PDB) .
- QSAR modeling : Correlates substituent effects (e.g., pyrrolidinyl vs. piperidinyl groups) with biological activity using descriptors like logP, polar surface area, and H-bond donors .
- MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales in explicit solvent (e.g., TIP3P water) to validate docking poses .
Q. What analytical challenges arise in characterizing this compound’s solid-state forms, and how are they addressed?
Methodological Answer:
- Polymorphism screening : Use solvent-mediated crystallization (e.g., ethanol/water mixtures) to isolate polymorphs, followed by PXRD to identify distinct diffraction patterns.
- Thermal analysis : DSC/TGA profiles differentiate hydrates/solvates by dehydration endotherms or melting points .
- Spectroscopic mapping : Raman microscopy or solid-state NMR (ssNMR) resolves hydrogen-bonding networks and lattice packing .
Q. How do structural modifications (e.g., pyrrolidine substitution) impact metabolic stability and toxicity?
Methodological Answer:
- In vitro assays : Microsomal stability studies (human/rat liver microsomes) quantify CYP450-mediated degradation. Pyrrolidine rings often exhibit lower oxidative liability than piperidines due to reduced ring strain .
- Reactive metabolite screening : Trapping studies with glutathione (GSH) or KCN detect electrophilic intermediates via LC-MS/MS .
- Computational toxicity prediction : Tools like Derek Nexus or ProTox-II flag structural alerts (e.g., α,β-unsaturated amines) associated with hepatotoxicity .
Q. What strategies validate the compound’s mechanism of action in cellular assays?
Methodological Answer:
- Target engagement assays : Use radiolabeled ligands (e.g., [³H]-spiperone for dopamine receptors) to measure displacement IC₅₀ values in membrane preparations .
- Pathway analysis : RNA-seq or phosphoproteomics identify downstream signaling cascades (e.g., cAMP/PKA for GPCR targets) .
- CRISPR knockouts : Validate target specificity by comparing wild-type vs. receptor-deficient cell lines .
Q. How are contradictions in pharmacological data resolved (e.g., conflicting affinity values across studies)?
Methodological Answer:
- Assay standardization : Control for variables like buffer pH, ion concentrations (e.g., Mg²⁺ for GPCRs), and cell passage number .
- Orthogonal assays : Confirm binding data with functional readouts (e.g., calcium flux for agonists vs. β-arrestin recruitment for biased ligands) .
- Meta-analysis : Apply statistical tools (e.g., Bland-Altman plots) to harmonize datasets from disparate sources .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
